molecular formula C19H22ClN3O4S B4188604 N-(4-chlorophenyl)-4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]benzenesulfonamide

N-(4-chlorophenyl)-4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]benzenesulfonamide

Cat. No. B4188604
M. Wt: 423.9 g/mol
InChI Key: CJXIHYDUWYUSIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]benzenesulfonamide, also known as CP-690,550, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of Janus kinase (JAK) inhibitors, which are a group of drugs that target the JAK-STAT signaling pathway. This pathway plays a crucial role in immune system regulation and has been implicated in various diseases, including autoimmune disorders, cancer, and inflammatory conditions.

Mechanism of Action

N-(4-chlorophenyl)-4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]benzenesulfonamide works by inhibiting the activity of JAK enzymes, which are involved in the signaling pathways of various cytokines and growth factors. By blocking the JAK-STAT pathway, N-(4-chlorophenyl)-4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]benzenesulfonamide can reduce inflammation and prevent immune system dysfunction. This mechanism of action has been implicated in the treatment of various autoimmune and inflammatory diseases.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]benzenesulfonamide has been shown to have significant effects on various biochemical and physiological processes. It has been found to decrease the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and increase the production of anti-inflammatory cytokines, such as interleukin-10. It has also been shown to reduce the activation of T cells and B cells, which are involved in the immune response.

Advantages and Limitations for Lab Experiments

N-(4-chlorophenyl)-4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]benzenesulfonamide has several advantages for use in laboratory experiments. It is a potent and selective inhibitor of JAK enzymes, which makes it a valuable tool for studying the JAK-STAT pathway and its role in various diseases. However, N-(4-chlorophenyl)-4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]benzenesulfonamide has some limitations, including its potential toxicity and off-target effects. It is important to use appropriate controls and dosages to minimize these effects and ensure accurate results.

Future Directions

There are several future directions for the study of N-(4-chlorophenyl)-4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]benzenesulfonamide and its potential therapeutic applications. One area of research is the development of more selective JAK inhibitors that target specific JAK isoforms and have fewer off-target effects. Another area of research is the investigation of N-(4-chlorophenyl)-4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]benzenesulfonamide in combination with other drugs, such as biologics and small molecules, for the treatment of various diseases. Additionally, there is a need for further research on the long-term safety and efficacy of N-(4-chlorophenyl)-4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]benzenesulfonamide in humans.

Scientific Research Applications

N-(4-chlorophenyl)-4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]benzenesulfonamide has been studied extensively for its potential therapeutic applications in various diseases. It has shown promising results in preclinical and clinical studies for the treatment of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also been investigated for its potential use in organ transplantation and prevention of graft-versus-host disease.

properties

IUPAC Name

N-(4-chlorophenyl)-4-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O4S/c1-22-10-12-23(13-11-22)19(24)14-27-17-6-8-18(9-7-17)28(25,26)21-16-4-2-15(20)3-5-16/h2-9,21H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJXIHYDUWYUSIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)COC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-4-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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